N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxothiolan ring, a sulfonylamino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide typically involves multi-step organic reactions. The starting materials might include thiolane derivatives, ethylamine, and methylfuran derivatives. The synthesis could involve:
Formation of the dioxothiolan ring: This step might involve the oxidation of a thiolane derivative using an oxidizing agent such as hydrogen peroxide or a peracid.
Amidation: The final step might involve the reaction of the sulfonylated intermediate with ethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Further oxidized thiolane derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
This compound may have potential as a biochemical probe due to its unique functional groups, which can interact with various biological targets.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In materials science, it might be used in the development of novel polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The dioxothiolan ring and sulfonylamino group could play key roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide
- N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylthiophen-2-yl)sulfonylamino]acetamide
- N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylpyrrole-2-yl)sulfonylamino]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6S2/c1-3-15(23(19,20)13-5-4-10(2)21-13)8-12(16)14-11-6-7-22(17,18)9-11/h4-5,11H,3,6-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKVHZPFTSQGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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